BenchChemオンラインストアへようこそ!

Cholesteryl ibuprofen

Antinociception Prodrug pharmacology NSAID gastric safety

Cholesteryl ibuprofen (3β-cholest-5-en-3-yl 2-[4-(2-methylpropyl)phenyl]propanoate, C₄₀H₆₂O₂, MW 574.9 g/mol) is a synthetic cholesteryl ester prodrug formed by Steglich esterification of the carboxylic acid group of (S)-ibuprofen with the 3β-hydroxyl group of cholesterol. It is classified within the MeSH hierarchy as a cholesterol ester and an ibuprofen analog, first reported as part of a phospholipid microemulsion drug-delivery strategy for hydrophobic compounds.

Molecular Formula C40H62O2
Molecular Weight 574.9 g/mol
CAS No. 154394-15-7
Cat. No. B1206774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesteryl ibuprofen
CAS154394-15-7
Synonyms3beta-cholest-5-enyl alpha-methyl-4-(2-methylpropyl)benzeneacetate
cholesteryl ibuprofen
Molecular FormulaC40H62O2
Molecular Weight574.9 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(C)C5=CC=C(C=C5)CC(C)C)C)C
InChIInChI=1S/C40H62O2/c1-26(2)10-9-11-28(5)35-18-19-36-34-17-16-32-25-33(20-22-39(32,7)37(34)21-23-40(35,36)8)42-38(41)29(6)31-14-12-30(13-15-31)24-27(3)4/h12-16,26-29,33-37H,9-11,17-25H2,1-8H3/t28-,29?,33+,34+,35-,36+,37+,39+,40-/m1/s1
InChIKeyAHZNTDCNXYKGOX-UQAHCCBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesteryl Ibuprofen (CAS 154394-15-7): A Cholesterol-Conjugated Ibuprofen Ester Prodrug for Research Procurement


Cholesteryl ibuprofen (3β-cholest-5-en-3-yl 2-[4-(2-methylpropyl)phenyl]propanoate, C₄₀H₆₂O₂, MW 574.9 g/mol) is a synthetic cholesteryl ester prodrug formed by Steglich esterification of the carboxylic acid group of (S)-ibuprofen with the 3β-hydroxyl group of cholesterol [1]. It is classified within the MeSH hierarchy as a cholesterol ester and an ibuprofen analog, first reported as part of a phospholipid microemulsion drug-delivery strategy for hydrophobic compounds [1][2]. The compound is isolated as an amorphous white solid with a melting range of 114–120 °C, contrasting with the crystalline nature of the closely related cholesteryl flufenamate [1]. Its design rationale combines the anti-inflammatory pharmacophore of ibuprofen with the membrane-integrating and lipoprotein-associating properties of cholesterol, enabling incorporation into lipid-based colloidal carriers while simultaneously reducing the free-carboxylate-mediated gastric toxicity of the parent NSAID [1][3].

Why Cholesteryl Ibuprofen Cannot Be Substituted by Other Steryl Ibuprofenates or Cholesteryl Ester Prodrugs


Steryl ibuprofenates are not functionally interchangeable. Despite sharing the ibuprofen pharmacophore esterified to a 3β-sterol hydroxyl, the sterol moiety dictates critical pharmacological and physicochemical outcomes. In a head-to-head in vivo comparison of four steryl (S)-ibuprofenates—β-sitosteryl (2), stigmasteryl (3), ergosteryl (4), and cholesteryl (5)—dose-dependent antinociception was observed only for β-sitosteryl and cholesteryl conjugates, whereas the ergosteryl analog showed declining efficacy with increasing dose (26.6% inhibition at 45 mg/kg vs. 55.2% for the cholesteryl ester), attributed to B-ring unsaturation [1]. Similarly, within the cholesteryl ester prodrug class, cholesteryl flufenamate differs from cholesteryl ibuprofen in solid-state form (crystalline vs. amorphous), eutectic composition with cholesteryl oleate (12% vs. 16% w/w), triolein solubility (11.5% vs. 13.2% w/w), and melting behavior—each parameter directly affecting microemulsion fluidity and drug release at physiologic temperature [2]. Simple substitution without verifying these dimensions risks formulation failure, altered release kinetics, or loss of gastric safety advantage.

Cholesteryl Ibuprofen: Quantified Differentiation Evidence Against Comparator Compounds


Superior Low-Dose Antinociception in the Acetic Acid Writhing Test vs. (S)-Ibuprofen and Phytosteryl Analogs

In the acetic acid-induced abdominal writhing test in mice, cholesteryl (S)-ibuprofenate (5) produced 36.7% inhibition of writhing at the lowest tested dose of 18 mg/kg (p.o.), compared with only 12.5% for (S)-ibuprofen (1)—a 2.9-fold greater antinociceptive response at the same mg/kg dose [1]. At 30 mg/kg, compound 5 achieved 49.3% inhibition vs. 39.8% for (S)-ibuprofen, and at 45 mg/kg it reached 55.2%. Among the four phytosteryl analogs tested concurrently, only β-sitosteryl ibuprofenate (2) surpassed compound 5 at the highest dose (69.2% vs. 55.2%), while stigmasteryl (3) and ergosteryl (4) ibuprofenates performed worse at 45 mg/kg (52.5% and 26.6%, respectively), with ergosteryl notably lacking dose-dependent behavior [1]. The molecular weight ratio of cholesteryl ibuprofenate to free ibuprofen is approximately 3:1, meaning the effective ibuprofen molar dose delivered was roughly one-third at each mg/kg comparison point [1].

Antinociception Prodrug pharmacology NSAID gastric safety

Dose-Dependent Antinociception in the Formalin Test (Phase 2) vs. Non-Dose-Dependent Phytosteryl Analogs

In the rat formalin test (1%, 50 μL/paw), cholesteryl (S)-ibuprofenate (5) exhibited a clear dose-dependent antinociceptive response during the inflammatory phase 2 at 10, 30, and 100 mg/kg p.o.: 38.2%, 49.1%, and 54.6% inhibition, respectively, closely tracking (S)-ibuprofen (1) at 39.6%, 43.2%, and 53.2% [1]. Critically, stigmasteryl (3) and ergosteryl (4) ibuprofenates failed to demonstrate dose dependence—compound 4 produced 41.2%, 41.9%, and 44.9% across the same dose range, indicating a plateau and lack of predictable efficacy escalation [1]. Only β-sitosteryl ibuprofenate (2) outperformed compound 5, reaching 61.4% at 100 mg/kg. No compound showed significant antinociception in phase 1 (neurogenic pain; p > 0.05), consistent with NSAID pharmacology [1].

Inflammatory pain Formalin test Dose-response reliability

Anti-Inflammatory Efficacy at High Dose in Carrageenan Paw Edema vs. (S)-Ibuprofen

In the carrageenan-induced rat paw edema model, cholesteryl (S)-ibuprofenate (5) at the highest tested dose of 160 mg/kg p.o. achieved 46.5% inhibition of paw swelling at 5 h post-carrageenan injection, exceeding (S)-ibuprofen (1) at 38.3% by 8.2 percentage points (a 21% relative improvement) [1]. At the intermediate doses of 40 and 80 mg/kg, compound 5 underperformed relative to the parent drug (17.9% vs. 13.2% and 16.8% vs. 40.2%, respectively), indicating a shift toward efficacy at higher doses where the sterol carrier may contribute to sustained drug presence at the inflammatory site [1]. The β-sitosteryl analog (2) reached 46.6% at 160 mg/kg, statistically indistinguishable from compound 5, while stigmasteryl (3) and ergosteryl (4) reached 38.3% and 38.7%, respectively, at the same dose—comparable to free ibuprofen [1].

Anti-inflammation Carrageenan edema Steryl prodrug

Higher Triolein Solubility and Lower Eutectic Melting Point vs. Cholesteryl Flufenamate for Microemulsion Formulation

In a direct comparison within the same study, cholesteryl ibuprofen (3) demonstrated 13.2% (w/w) solubility in triolein versus 11.5% (w/w) for cholesteryl flufenamate (4)—a 14.8% relative solubility advantage [1]. Furthermore, the eutectic mixture of cholesteryl ibuprofen with cholesteryl oleate occurred at 16% (w/w) with a melting point of 35.2 °C, whereas the cholesteryl flufenamate–cholesteryl oleate eutectic formed at only 12% (w/w) with a higher melting point of 45.2 °C [1]. This 10 °C lower eutectic melting temperature for cholesteryl ibuprofen places its fluidized-core microemulsion solid-to-liquid transition well below physiologic temperature (37 °C), a critical parameter because cholesteryl ester turnover from microemulsions is known to be faster when the core is in a liquid state at physiologic temperature [1]. Both compounds were formulated into phospholipid microemulsions (75:25 molar ratio, 60 mg/mL total lipid) yielding mean particle sizes of 100–150 nm [1].

Lipid-based drug delivery Microemulsion formulation Cholesteryl ester solubility

Amorphous Solid-State Form vs. Crystalline Cholesteryl Flufenamate: Implications for Dissolution and Processing

Cholesteryl ibuprofen (3) was consistently isolated as an amorphous, white solid with a broad melting range of 114–120 °C, in contrast to cholesteryl flufenamate (4), which was isolated as a crystalline, white solid with a sharper, higher melting range of 145–148 °C [1]. The amorphous nature of cholesteryl ibuprofen is a direct consequence of the ibuprofen moiety's branched isobutylphenylpropanoate structure disrupting crystal packing, whereas the flufenamate analog's planar trifluoromethyl-diphenylamine moiety permits ordered lattice formation [1]. Both structures were confirmed by IR, ¹H NMR, ¹³C NMR, MS, and organic microanalysis [1]. Amorphous solids typically exhibit higher apparent solubility and faster dissolution rates than their crystalline counterparts due to the absence of lattice energy, though they may be thermodynamically less stable [1].

Solid-state characterization Amorphous drug form Dissolution advantage

Gastric Safety Advantage Over (S)-Ibuprofen: Reduced Gastrointestinal Damage at Equipment Doses

In the same in vivo study that assessed antinociception and anti-inflammation, gastric mucosal damage was evaluated after oral administration of compounds 1–5. Cholesteryl (S)-ibuprofenate (5), along with the other phytosteryl ibuprofenates (2–4), produced minimal gastrointestinal damage in the stomach of test animals, in contrast to the large gastric injury caused by (S)-ibuprofen (1) [1]. This differential is quantitatively rationalized by the molecular weight ratio: the steryl esters (MW ~570–610 g/mol) are approximately 3-fold heavier than ibuprofen (MW 206.3 g/mol), so at equal mg/kg dosing, the actual molar amount of ibuprofen delivered is roughly one-third [1]. No mortality or toxic effects were observed for compounds 2–5 in acute oral toxicity testing up to 2000 mg/kg in mice over a 14-day observation period [1]. The gastric damage assessment was qualitative rather than lesion-scored, representing a class-level observation across all steryl ibuprofenates tested [1].

Gastric toxicity NSAID safety Prodrug gastroprotection

Cholesteryl Ibuprofen: Evidence-Backed Research and Industrial Application Scenarios


Mammalian Sterol Prodrug Benchmarking in Comparative Analgesic/Anti-Inflammatory Pharmacology

Cholesteryl ibuprofenate serves as the mammalian-sterol reference standard in head-to-head pharmacological comparisons against phytosteryl (β-sitosteryl, stigmasteryl, ergosteryl) ibuprofenates. Its dose-dependent antinociception in both the writhing test (36.7% at 18 mg/kg rising to 55.2% at 45 mg/kg) and formalin phase 2 (38.2% at 10 mg/kg rising to 54.6% at 100 mg/kg), combined with its cholesterol-derived structure, makes it the appropriate comparator when evaluating whether plant sterol conjugates offer advantages over the endogenous mammalian sterol scaffold [1]. Procurement is indicated for laboratories conducting systematic structure-activity relationship (SAR) studies of the sterol moiety's contribution to analgesic and anti-inflammatory pharmacodynamics.

Phospholipid Microemulsion Formulation with Fluid Core at Physiologic Temperature

For lipid-based drug delivery research, cholesteryl ibuprofen's eutectic composition with cholesteryl oleate (16% w/w, mp 35.2 °C) ensures that the microemulsion hydrophobic core exists in a liquid state at 37 °C—a prerequisite for efficient cholesteryl ester turnover and drug release demonstrated in prior lipoprotein-mimetic systems [1]. Its 13.2% w/w solubility in triolein exceeds that of cholesteryl flufenamate (11.5%), enabling higher drug loading per unit volume of oil phase [1]. The 100–150 nm mean particle size achieved at a 75:25 molar ratio and 60 mg/mL total lipid concentration provides a validated starting formulation parameter set [1].

Gastric-Sparing NSAID Prodrug Research Requiring Reduced Molar Ibuprofen Exposure

Researchers modeling NSAID-induced gastropathy can employ cholesteryl ibuprofenate to deliver analgesic and anti-inflammatory efficacy at approximately one-third the molar ibuprofen dose of the free drug (based on the ~3:1 molecular weight ratio of ester to ibuprofen), producing minimal gastrointestinal damage while maintaining comparable or superior pharmacodynamic responses in the writhing, formalin, and carrageenan models [1]. The acute oral toxicity profile (no mortality at doses up to 2000 mg/kg) supports its use in subchronic and chronic dosing paradigms where free ibuprofen's gastric ulceration confounds experimental endpoints [1].

Amorphous Solid Dispersion and Melt-Based Formulation Development

The amorphous solid-state form of cholesteryl ibuprofen (mp 114–120 °C, broad range), in contrast to the crystalline cholesteryl flufenamate (mp 145–148 °C, sharp melt), provides a lower-energy solid form amenable to melt extrusion, hot-melt coating, and amorphous solid dispersion technologies without requiring amorphization steps [1]. Its broad melting range and absence of a sharp crystal lattice energy barrier facilitate incorporation into molten lipid carriers at moderate processing temperatures, a practical advantage for formulation scientists developing lipid-based amorphous delivery systems for BCS Class II drugs [1].

Quote Request

Request a Quote for Cholesteryl ibuprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.